2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione
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Overview
Description
2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione is a complex heterocyclic compound. It is part of the imidazo[1,5-B]beta-carboline family, which is known for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes an imidazole ring fused with a beta-carboline scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-propyl-1H-imidazole-4-carboxylic acid with a suitable amine, followed by cyclization using a dehydrating agent . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,6,11,11A-Tetrahydro-1H-imidazo[1,5-B]pyrido[3,4-B]indole-1,3(2H)-dione
- 5,6,11,11B-Tetrahydro-1H-imidazo[1,5-B]pyrido[3,4-B]indole-1,3(2H)-dione
Uniqueness
2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
13-propyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C16H17N3O2/c1-2-7-18-15(20)14-8-11-10-5-3-4-6-12(10)17-13(11)9-19(14)16(18)21/h3-6,14,17H,2,7-9H2,1H3 |
InChI Key |
HHJKRVIEZDZUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2CC3=C(CN2C1=O)NC4=CC=CC=C34 |
Origin of Product |
United States |
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